Helenalin methacrylate

Description

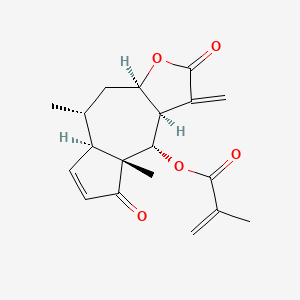

Structure

2D Structure

3D Structure

Properties

CAS No. |

68798-43-6 |

|---|---|

Molecular Formula |

C19H22O5 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

[(3aR,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H22O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10,12-13,15-16H,1,4,8H2,2-3,5H3/t10-,12+,13-,15-,16+,19+/m1/s1 |

InChI Key |

USRAFFQOAADTTD-SVAVSBTGSA-N |

SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Appearance |

Solid powder |

Other CAS No. |

68798-43-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Helenalin 6-Methacrylate; Helenalin 6Methacrylate; Helenalin 6 Methacrylate; Helenalin Methacrylate |

Origin of Product |

United States |

Synthesis and Chemical Modification of Helenalin Methacrylate

Methodologies for Helenalin (B1673037) Esterification

The creation of helenalin methacrylate (B99206) involves the formation of an ester bond between the hydroxyl group of helenalin and methacrylic acid. This process, known as esterification, is a cornerstone of its synthesis.

The synthesis of methacrylate esters for sesquiterpene lactones can be approached through several standard organic chemistry methods. A common strategy involves the reaction of the parent alcohol, in this case, helenalin, with an activated form of methacrylic acid.

One established method for esterification is the use of a coupling agent. For the synthesis of analogous sesquiterpene lactone esters, reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like dimethylaminopyridine (DMAP) have been successfully employed. nih.gov This method facilitates the bond formation between the carboxylic acid (methacrylic acid) and the alcohol (helenalin).

Another approach involves the use of an acid chloride, such as methacryloyl chloride, which reacts with the alcohol in the presence of a base like triethylamine. nih.govscispace.com However, attempts to synthesize methacrylate esters of similar sesquiterpene lactones using acid chlorides have sometimes resulted in low yields, indicating that the reaction conditions must be carefully optimized. lsu.edu

Research into the synthesis of helenalin esters extends beyond single-step esterification to broader derivatization strategies. In nature, the biosynthesis of sesquiterpene lactone esters is carried out by acyl transferase enzymes, which catalyze the transfer of acyl groups to the core structure. mdpi.com While not a synthetic laboratory route, this natural process inspires the exploration of various chemical derivatizations.

Alternative strategies in the lab focus on improving reaction efficiency and yield. This can involve varying catalysts, solvents, and temperature conditions. scispace.com The challenges encountered, such as low yields with certain methods, necessitate the exploration of different esterification protocols to find the most suitable route for a specific sesquiterpene lactone like helenalin. lsu.edu Derivatization is not limited to methacrylates; a wide range of esters are often synthesized to explore structure-activity relationships. nih.gov

Design and Synthesis of Helenalin Methacrylate Analogues

The design and synthesis of analogues, or derivatives, of this compound are crucial for investigating how specific parts of the molecule contribute to its biological effects.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. For helenalin and its esters, these studies aim to identify the key structural features required for their activity. The core helenalin structure possesses two electrophilic moieties—the α,β-unsaturated carbonyl groups in the cyclopentenone and the α-methylene-γ-butyrolactone rings—which can react with nucleophiles like cysteine residues in proteins. wikipedia.orgmdpi.com

Key findings from SAR studies include:

The α-methylene-γ-lactone Group : This group is widely considered to be critical for the biological activity of many sesquiterpene lactones. nih.govresearchgate.net

The Ester Group : The nature of the ester group at the C-6 position significantly influences activity. A lipophilic conjugated ester at this position has been shown to contribute to cytotoxicity in other sesquiterpene lactones. nih.gov Comparisons between different esters of helenalin, such as acetate (B1210297) and methyl butyrate, have shown significant differences in inhibitory activities. researchgate.net

Saturation of the Ring System : The activity of helenalin esters is often much higher than that of their 11α,13-dihydrohelenalin counterparts, which lack the reactive α-methylene group in the lactone ring. researchgate.net This highlights the importance of this specific Michael acceptor site.

Building on SAR insights, novel derivatives are synthesized to refine properties. For instance, based on the structural features of other bioactive natural products, various ester groups can be incorporated. nih.gov In studies on analogous sesquiterpene lactones, researchers have synthesized a wide array of derivatives by introducing different aliphatic and aromatic acyl groups to create a library of compounds for biological screening. nih.gov

Examples of ester groups used in the synthesis of novel sesquiterpene lactone derivatives include:

Aliphatic Esters : Methacrylate, isobutyrate, tiglate, and 2-methylbutyrate (B1264701) are commonly found in natural Arnica extracts and are also synthesized. mdpi.comnih.gov

Aromatic Esters : Cinnamate derivatives have been synthesized for other sesquiterpene lactones based on SAR studies of helenalin analogues, indicating that aromatic groups can confer potent activity. nih.gov For example, a 3-methoxycinnamate derivative of a related compound exhibited strong inhibitory effects. nih.gov

The synthesis of these novel derivatives often follows the esterification procedures outlined in section 2.1.1, using coupling agents or acid chlorides to attach the desired side chain. nih.gov

Table 1: Examples of Helenalin and Dihydrohelenalin Ester Derivatives

| Parent Compound | Ester Group | Compound Name |

| Helenalin | Acetate | Helenalin acetate |

| Helenalin | Isobutyrate | Helenalin isobutyrate |

| Helenalin | Methacrylate | This compound |

| Helenalin | Tiglate | Helenalin tiglate |

| 11α,13-Dihydrohelenalin | Acetate | 11α,13-Dihydrohelenalin acetate |

| 11α,13-Dihydrohelenalin | Methacrylate | Dihydrothis compound |

| 11α,13-Dihydrohelenalin | 2-Methylbutyrate | Dihydrohelenalin 2-methylbutyrate |

This table is based on derivatives mentioned in sources mdpi.comresearchgate.netnih.govresearchgate.net.

Analytical Characterization Techniques in Synthetic Research

Following the synthesis of this compound or its analogues, a suite of analytical techniques is employed to confirm the structure and purity of the resulting compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a pivotal technique used for both separation and identification. Reverse-phase liquid chromatography (RPLC) is used to separate the components of a reaction mixture. researchgate.netresearchgate.net Subsequent analysis by electrospray ionization mass spectrometry (ESI-MS) provides the molecular weight of the compound. Further fragmentation in tandem MS (MS/MS) experiments can confirm the structure. For instance, helenalin esters are characterized by a specific daughter ion at m/z 245, which corresponds to the helenalin core after the loss of the ester side chain. mdpi.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the synthesized molecules. researchgate.netipinnovative.com These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing scientists to confirm the successful esterification at the correct position and verify the integrity of the entire molecular structure. Two-dimensional NMR experiments like COSY and HSQC are used for complete spectral assignment. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is used to identify the functional groups present in the molecule. researchgate.netipinnovative.com In the case of this compound, characteristic absorption bands for carbonyl groups (in the lactone and ketone) and the ester linkage would be expected, confirming the presence of these key features.

Table 2: Analytical Techniques for Characterizing this compound

| Analytical Technique | Purpose | Key Information Obtained |

| LC-MS/MS | Separation, Identification, and Structural Confirmation | Molecular weight, Purity, Characteristic fragment ions (e.g., m/z 245 for helenalin core) |

| NMR Spectroscopy (1H, 13C, 2D) | Complete Structural Elucidation | Precise chemical structure, Confirmation of ester linkage, Stereochemistry |

| FTIR Spectroscopy | Functional Group Identification | Presence of key functional groups like carbonyls (C=O) and esters (C-O-C=O) |

| RPLC/HPLC | Purification and Purity Assessment | Separation from reactants and byproducts, Quantification of purity |

This table summarizes information from sources mdpi.comresearchgate.netresearchgate.netresearchgate.netipinnovative.com.

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, UV)

The definitive structure of this compound is established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy. These methods provide detailed information about the molecule's atomic connectivity, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the complete structural assignment of this compound. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, reveal the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in the ¹H NMR spectrum provide critical data on the connectivity of protons. Concurrently, the ¹³C NMR spectrum indicates the number of distinct carbon environments and their nature (e.g., carbonyl, olefinic, aliphatic).

For an unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the proton framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton, including the positions of the ester and other functional groups.

Detailed ¹H and ¹³C NMR data for this compound dissolved in deuterated chloroform (B151607) (CDCl₃) have been fully assigned using these 2D NMR techniques, providing definitive proof of its structure. researchgate.net Purity assessment is also commonly performed using ¹H-NMR, with standards often required to be >95% pure. researchgate.net

Ultraviolet (UV) Spectroscopy is used to identify the chromophores (light-absorbing groups) within the this compound molecule. The presence of two α,β-unsaturated carbonyl systems—one in the cyclopentenone ring and another in the α-methylene-γ-lactone moiety—as well as the methacrylate group, results in a characteristic UV absorption profile. researchgate.netresearchgate.net Analysis is typically performed using a photo-diode array (PDA) detector, which can scan a range of wavelengths (e.g., 200–600 nm). researchgate.net For quantitative analysis, a specific wavelength is chosen where the compound absorbs strongly. For this compound and related helenalin esters, this wavelength is typically 225 nm . researchgate.netresearchgate.netbibliotekanauki.pl The intensity of the absorbance at this wavelength is lower in related compounds like dihydrohelenalins, which lack the cyclopentenone double bond, a fact that must be considered for accurate quantification in mixtures. researchgate.net

Below is a table summarizing the key spectroscopic data for this compound.

| Spectroscopic Technique | Solvent | Key Findings / Wavelength | Reference |

| ¹H-NMR | CDCl₃ | Provides data on chemical shift, multiplicity, and coupling constants for each proton. | researchgate.net |

| ¹³C-NMR | CDCl₃ | Provides chemical shift data for each carbon atom. | researchgate.net |

| 2D-NMR (COSY, HSQC, HMBC) | CDCl₃ | Used for complete and unambiguous assignment of ¹H and ¹³C signals. | researchgate.net |

| UV Spectroscopy | Methanol/Water or Acetonitrile/Water | Characteristic absorption maximum at λ = 225 nm used for detection and quantification. | researchgate.netresearchgate.netbibliotekanauki.pl |

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, RPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its common variant, Reversed-Phase Liquid Chromatography (RPLC), are indispensable for the separation, purity assessment, and quantification of this compound from complex mixtures such as plant extracts. researchgate.net

Reversed-Phase Liquid Chromatography (RPLC) is the most frequently employed method. In RPLC, a non-polar stationary phase (the column) is used with a polar mobile phase. For this compound analysis, C18 (octadecylsilyl) columns are standard, providing effective separation based on the compound's hydrophobicity. bibliotekanauki.pl

The purity of an isolated sample of this compound can be determined by the presence of a single, sharp peak at a characteristic retention time under specific chromatographic conditions. Quantification is achieved by integrating the area of this peak and comparing it to a calibration curve generated from a pure standard. researchgate.net Often, an internal standard is used to improve accuracy. researchgate.net The response factor for this compound, which relates its peak area to its concentration, is crucial for the accurate quantification of other related sesquiterpene lactones in a sample. bibliotekanauki.pl

Several RPLC methods have been developed for the analysis of helenalin esters. Key parameters such as the column, mobile phase composition, flow rate, and column temperature are optimized to achieve the best separation.

The following table details parameters from established HPLC/RPLC methods used for the analysis of this compound.

| Parameter | Method 1 | Method 2 |

| Technique | HPLC | RPLC |

| Column | Kinetex C-18 (2.6 µm, 4.6 × 100 mm) | Merck RP-18 LichoCart (5 µm, 4 × 4 mm) |

| Mobile Phase A | Water : Methanol (45:5, v/v) | 0.2% Formic Acid in Water |

| Mobile Phase B | Methanol | 0.2% Formic Acid in Acetonitrile |

| Gradient | 17% B (0-20 min), to 100% B (25 min), 100% B (25-35 min), to 17% B (40 min) | 40:60 (A:B) to 35:65 (37 min), to 15:85 (40 min) |

| Flow Rate | 0.8 mL/min | 0.3 mL/min |

| Column Temperature | 30°C | 25°C |

| Detection | UV at 225 nm | Photo-Diode Array (PDA) at 225 nm |

| Reference | bibliotekanauki.pl | researchgate.net |

Molecular and Biochemical Mechanisms of Action

Interactions with Key Signaling Pathways

Helenalin (B1673037) and its derivatives modulate multiple critical signaling pathways involved in inflammation, cell proliferation, and survival. The primary mechanisms involve the direct inhibition of key transcription factors, leading to a cascade of downstream effects on gene expression.

The anti-inflammatory properties of helenalin and its derivatives are predominantly linked to their potent inhibition of the Nuclear Factor Kappa-B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses. semanticscholar.org Helenalin effectively inhibits NF-κB activation induced by a variety of stimuli and in different cell types, including T-cells, B-cells, and epithelial cells. nih.gov This targeted action on a central mediator of inflammation underscores its significant biological activity. nih.gov

The inhibitory action of helenalin on the NF-κB pathway is highly specific and occurs through direct interaction with the p65 (RelA) subunit of the NF-κB heterodimer. nih.govnih.gov Unlike many inhibitors that act upstream by preventing the degradation of the inhibitory subunit IκB, helenalin does not interfere with IκB degradation or the subsequent translocation of NF-κB into the nucleus. nih.govsemanticscholar.org Instead, it directly and selectively alkylates the p65 protein. nih.govnih.gov This covalent modification occurs specifically at the Cysteine-38 residue located within the DNA-binding domain of the p65 subunit, a mechanism confirmed through studies with helenalin-inspired molecules. researchgate.netscispace.com

By covalently binding to the p65 subunit, helenalin effectively prevents the NF-κB complex from binding to its cognate DNA sequences in the promoter regions of target genes. nih.govresearchgate.net This direct steric hindrance ablates the transcriptional activity of NF-κB. nih.govnih.gov The inhibition of NF-κB's DNA-binding activity is a critical step in its mechanism of action and has been shown to correlate with the induction of cell death in cancer cells with aberrant NF-κB activation. nih.govresearchgate.net

| Mechanism | Target Molecule | Specific Site of Action | Functional Outcome | References |

|---|---|---|---|---|

| Direct Alkylation | NF-κB p65 (RelA) Subunit | Cysteine-38 Residue | Inhibition of NF-κB DNA Binding | nih.govnih.govresearchgate.netscispace.com |

| Pathway Inhibition | NF-κB Signaling | Downstream of IκB degradation | Suppression of inflammatory gene expression | nih.govnih.govsemanticscholar.org |

The blockade of NF-κB's transcriptional activity by helenalin leads to significant changes in cellular gene expression. The transcription of NF-κB-regulated genes, which include pro-inflammatory cytokines, chemokines, and cell adhesion molecules, is suppressed. mdpi.comresearchgate.net For example, pretreatment of cells with helenalin has been shown to significantly reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. researchgate.net In immune cells like macrophages, NF-κB is known to drive the expression of arylalkylamine-N-acetyltransferase (AA-NAT), the key enzyme for melatonin (B1676174) synthesis during inflammatory responses; inhibition of NF-κB by helenalin would disrupt this process. plos.org This widespread suppression of inflammatory and survival-related genes contributes to the compound's anti-inflammatory and pro-apoptotic effects. nih.gov

Helenalin is a potent and selective inhibitor of human telomerase, an enzyme crucial for maintaining telomere length and highly active in the majority of cancer cells. nih.govcgu.edu.twmdpi.com Its anti-tumor activity is, at least in part, attributed to this inhibitory action. nih.govcgu.edu.tw Helenalin can inactivate telomerase directly in a manner that is dependent on both concentration and time. nih.govcgu.edu.tw

The mechanism involves the direct alkylation of the telomerase catalytic subunit, human Telomerase Reverse Transcriptase (hTERT). nih.govmdpi.com Simulations have suggested that this inhibition is due to the alkylation of the Cysteine-445 residue of hTERT. mdpi.com Furthermore, helenalin not only inhibits the enzyme's activity but also suppresses the expression of the hTERT gene itself in cancer cells. nih.govcgu.edu.twresearchgate.net Studies on breast cancer cell lines demonstrated that treatment with helenalin led to a significant, dose- and time-dependent decrease in the mRNA expression levels of hTERT. researchgate.net

| Cell Line | Finding | Mechanism | References |

|---|---|---|---|

| Hematopoietic cancer cells | Potent and selective inhibition of telomerase activity. | Direct inactivation of the enzyme. | nih.govcgu.edu.tw |

| Hematopoietic cancer cells | Inhibition of hTERT and telomerase expression. | Suppression of gene expression. | nih.govcgu.edu.tw |

| T47D breast cancer cells | Dose- and time-dependent decrease in hTERT mRNA expression. | Suppression of gene expression. | researchgate.net |

Beyond NF-κB, helenalin derivatives have been identified as potent inhibitors of another key transcription factor, CCAAT/Enhancer-Binding Protein Beta (C/EBPβ). nih.govnih.gov C/EBPβ plays a role in various cellular processes, and its pro-oncogenic functions in several tumors make it an attractive therapeutic target. nih.govnih.gov

Helenalin acetate (B1210297), a closely related ester, is a significantly more potent inhibitor of C/EBPβ than of NF-κB. nih.govresearchgate.net The mechanism of inhibition is distinct from its action on NF-κB. Instead of alkylating cysteine residues, helenalin acetate inhibits C/EBPβ through a direct, stereospecific binding mechanism. nih.govresearchgate.net It binds to the N-terminal region of the full-length C/EBPβ isoform (known as LAP), thereby disrupting its interaction and cooperation with the essential co-activator p300. nih.govresearchgate.net This inhibitory action is highly selective for the LAP isoform, with no effect on the shorter LAP isoform. researchgate.net This makes helenalin acetate a valuable tool for dissecting the specific functions of different C/EBPβ isoforms. nih.gov

Modulation of Nuclear Factor Kappa-B (NF-κB) Pathway

Cellular Homeostasis and Stress Responses

The interaction of Helenalin methacrylate (B99206) with cellular systems initiates a cascade of events that disrupt normal homeostasis and trigger profound stress responses. These effects are largely driven by the compound's ability to alter the cellular redox environment and interfere with the function of critical organelles. The core of its mechanism involves the perturbation of the delicate balance of reactive oxygen species, depletion of key antioxidants, and induction of stress pathways within the endoplasmic reticulum and mitochondria.

Perturbation of Cellular Redox Balance

Helenalin methacrylate, primarily through the bioactivity of its helenalin moiety, significantly disrupts the redox state of the cell. This is a consequence of its chemical structure, which includes reactive electrophilic sites capable of interacting with biological nucleophiles. This reactivity leads to a dual effect of increasing pro-oxidant molecules while simultaneously depleting the cell's primary antioxidant defenses.

Exposure to helenalin leads to a marked increase in the intracellular levels of reactive oxygen species (ROS). nih.govresearchgate.net Studies in various cell lines, including rhabdomyosarcoma (RMS) cells, have demonstrated that helenalin treatment elevates ROS levels, a key factor in its observed cellular toxicity. nih.gov This oxidative stress is a pivotal mechanism of action, initiating downstream events that lead to cell death. nih.gov The generation of ROS by helenalin is not a passive consequence of cellular damage but an active process. Evidence suggests that this ROS induction can be mitigated by the use of ROS scavengers like N-acetylcysteine (NAC), which consequently alleviates the cytotoxic effects of helenalin. researchgate.net

| Cell Line | Effect of Helenalin | Antagonistic Compound | Outcome of Antagonist |

|---|---|---|---|

| Rhabdomyosarcoma (RMS) | Increased ROS Levels | N-acetylcysteine (NAC) | Reduced ROS levels, increased cell survival |

A critical aspect of helenalin's mechanism is its ability to deplete intracellular levels of glutathione (B108866) (GSH). wikipedia.org Glutathione is a vital tripeptide antioxidant that plays a central role in protecting cells from oxidative damage by neutralizing ROS and acting as a cofactor for various detoxifying enzymes. Helenalin's electrophilic nature, conferred by its α,β-unsaturated carbonyl groups, allows it to readily react with the sulfhydryl group of glutathione. wikipedia.org This reaction forms covalent adducts, effectively sequestering and depleting the cellular pool of reduced glutathione. This depletion severely compromises the cell's antioxidant capacity, rendering it more susceptible to the damaging effects of the increased ROS levels also induced by the compound. The cytotoxicity of helenalin is therefore strongly linked to the cell's basal GSH concentration and its ability to withstand this depletion. wikipedia.org

Enzymatic Regulation and Covalent Adduct Formation

The biological activities of this compound are fundamentally linked to the chemical reactivity of the helenalin structure, specifically its capacity to form covalent bonds with biological macromolecules. This reactivity is centered on two electrophilic sites: an α-methylene-γ-lactone group and a cyclopentenone ring. These structures are susceptible to Michael-type addition reactions with nucleophiles, most notably the thiol groups of cysteine residues within proteins. nih.govmdpi.comnih.gov

This covalent modification is a primary mechanism through which helenalin regulates enzyme and protein function. By forming a stable adduct, helenalin can alter the protein's conformation, block its active site, or interfere with its ability to interact with other molecules, leading to inhibition of its biological function. nih.govnih.gov

A prominent example of this mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). wikipedia.orgnih.gov Helenalin has been shown to selectively alkylate the p65 subunit of NF-κB by forming a covalent bond with the cysteine residue at position 38 (Cys38). nih.gov This modification prevents NF-κB from binding to DNA, thereby blocking the transcription of pro-inflammatory genes and accounting for the compound's potent anti-inflammatory effects. Similarly, helenalin's ability to inhibit human telomerase has been attributed to the alkylation of a cysteine residue within the enzyme, which contributes to its anti-neoplastic properties. wikipedia.orgmdpi.com

However, covalent modification is not the exclusive mechanism of action. In the case of the transcription factor CCAAT/enhancer-binding protein β (C/EBPβ), while helenalin acetate possesses the reactive groups capable of forming covalent adducts, studies suggest that its inhibitory effect occurs through a non-covalent, direct binding mechanism. nih.gov This indicates that the mode of interaction can be highly specific to the target protein's structure and chemical environment.

Alkylation of Cysteine Sulfhydryl Groups in Proteins via Michael Addition

Helenalin possesses two electrophilic centers, known as Michael acceptors, which are reactive towards biological nucleophiles. nih.govnih.gov These centers are an α,β-unsaturated carbonyl group within a cyclopentenone ring and an α-methylene-γ-lactone moiety. nih.gov These structures enable helenalin to react with sulfhydryl (thiol) groups of cysteine residues in proteins through a nucleophilic addition reaction known as a Michael addition. nih.govnih.govnih.gov This covalent modification, or alkylation, of proteins can alter their structure and function. creative-proteomics.comcreative-proteomics.com

The reactivity of these alkylating centers allows helenalin to interact with and modify various proteins, including key signaling molecules. nih.gov For instance, the reaction with cysteine is preferential at the α-methylene-γ-lactone site over the cyclopentenone ring. nih.gov This alkylation is considered a primary mechanism for many of helenalin's biological activities. The formation of stable thioether bonds with cysteine residues can inhibit enzyme activity and disrupt protein-protein or protein-DNA interactions. creative-proteomics.comnih.gov

A notable target of this alkylation is the p65 subunit of the nuclear factor-kappa B (NF-κB) transcription factor. nih.govnih.gov Helenalin has been shown to directly and selectively alkylate the p65 protein. nih.gov This modification of cysteine residues within the p65 subunit can inhibit its ability to bind to DNA, thereby suppressing the transcription of pro-inflammatory genes. nih.govresearchgate.net This mechanism provides a clear example of how the alkylation of cysteine sulfhydryl groups by helenalin translates into a specific biochemical outcome.

Inhibition of Specific Enzymes (e.g., 5-Lipoxygenase, Leukotriene C4 Synthase)

Helenalin has been identified as an inhibitor of key enzymes involved in the inflammatory cascade, specifically those in the leukotriene biosynthesis pathway. nih.govthieme-connect.denih.gov Leukotrienes are potent inflammatory mediators derived from the oxidation of arachidonic acid. probiologists.com

5-Lipoxygenase (5-LOX): This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. probiologists.commdpi.com Helenalin inhibits 5-lipoxygenase in human granulocytes in a concentration- and time-dependent manner. nih.gov Research has demonstrated its ability to suppress the formation of 5-LOX products. thieme-connect.de The inhibitory concentration (IC50) for 5-lipoxygenase in human granulocytes was found to be 9 µM after a 60-minute preincubation period. nih.gov

Leukotriene C4 Synthase (LTC4S): This enzyme is responsible for the final step in the synthesis of cysteinyl-leukotriene C4 (LTC4), conjugating leukotriene A4 with reduced glutathione. scispace.com Helenalin provokes an irreversible, concentration- and time-dependent inhibition of LTC4 synthase in human platelets and granulocytes. nih.govuni.lu This inhibition is a key part of its anti-inflammatory effect, as cysteinyl-leukotrienes are significant mediators in inflammatory conditions like asthma. nih.govresearchgate.net The inhibitory effect of helenalin on LTC4 synthase was attenuated by glutathione (GSH) in a concentration-dependent manner, suggesting competition at the active site. uni.lu However, the GSH-adducts of helenalin did not significantly inhibit the enzyme. nih.govuni.lu

| Enzyme | Cell Type | IC50 Value | Preincubation Time |

|---|---|---|---|

| 5-Lipoxygenase | Human Granulocytes | 9 µM | 60 min |

| Leukotriene C4 Synthase | Human Platelets | 12 µM | 60 min |

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a critical family of proteins involved in the metabolism of a vast array of xenobiotics, including drugs and natural compounds. nih.govfrontiersin.org Helenalin interacts with these enzymes as both a substrate and an inhibitor. nih.govresearchgate.net

Studies using human liver microsomes have shown that helenalin undergoes metabolism, primarily through oxidation. nih.gov The main enzymes responsible for the hepatic metabolism of helenalin in humans are CYP3A4 and CYP3A5, with a smaller contribution from CYP2B6. nih.govresearchgate.net The extrahepatic enzyme CYP2A13 was found to oxidize helenalin with high efficiency, showing a Michaelis constant (Km) value of 0.6 µM. nih.govresearchgate.net

In addition to being metabolized, helenalin also demonstrates inhibitory effects on several CYP enzymes. nih.gov It has been shown to inhibit CYP3A4 and CYP3A5. nih.govresearchgate.net Furthermore, helenalin acts as a mechanism-based inhibitor of CYP2A13. nih.govresearchgate.net Mechanism-based inhibition involves the metabolic activation of the inhibitor by the target enzyme, leading to a reactive metabolite that irreversibly inactivates the enzyme. This type of inhibition is time-dependent and can have significant clinical implications. nih.gov

| CYP Enzyme | Interaction Type | Parameter | Value |

|---|---|---|---|

| CYP3A4 | Inhibition | IC50 | 18.7 µM |

| CYP3A5 | Inhibition | IC50 | 62.6 µM |

| CYP2A13 | Mechanism-Based Inhibition | IC50 | 1.1 µM |

| KI | 6.7 µM | ||

| kinact | 0.58 ln(%)/min | ||

| CYP2A13 | Metabolism | Km | 0.6 µM |

In Vitro Biological Activities and Cellular Responses

Anti-inflammatory Cellular Effects

Helenalin (B1673037) demonstrates marked anti-inflammatory properties at the cellular level, primarily by interfering with key signaling pathways and suppressing the production of inflammatory molecules. ijpsonline.comwikipedia.orgnih.gov

Helenalin has been shown to effectively reduce the secretion of pro-inflammatory cytokines from immune cells. In studies involving activated CD4+ T cells, helenalin treatment was found to impair the production of Interleukin-2 (IL-2). nih.gov Research on human keratinocytes also showed that helenalin can decrease the output of inflammatory cytokines, an effect that is particularly pronounced under inflammatory conditions. researchgate.net Furthermore, in the human monocytic cell line THP-1, helenalin exerts immunosuppressive effects by diminishing the release of several cytokines, including Granulocyte-macrophage colony-stimulating factor (GM-CSF), Interleukin-1α (IL-1α), and Interleukin-19 (IL-19). researchgate.net The suppression of IL-19 is particularly noteworthy, as this cytokine is known to promote the secondary release of other key inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α). researchgate.net

The cornerstone of helenalin's anti-inflammatory action is its ability to inhibit the transcription factor Nuclear Factor-kappa B (NF-κB). ijpsonline.comnih.govnih.gov NF-κB is a critical regulator of the immune response, orchestrating the expression of genes involved in inflammation. nih.govnih.gov Helenalin selectively blocks the activation of NF-κB in various cell types, including T-cells, B-cells, and epithelial cells, when challenged with different inflammatory stimuli. nih.gov

The mechanism of this inhibition is distinct from that of many other anti-inflammatory drugs. Helenalin does not prevent the degradation of IκB, the natural inhibitor of NF-κB, nor does it block the translocation of NF-κB into the cell nucleus. nih.gov Instead, evidence points to a direct interaction with the p65 subunit (also known as RelA) of the NF-κB complex. ijpsonline.comnih.gov It is proposed that helenalin alkylates the p65 protein, a modification that prevents NF-κB from binding to DNA and activating the transcription of its target genes. nih.gov This direct targeting of p65 represents a specific molecular mechanism for its anti-inflammatory effects. nih.govnih.gov

Antineoplastic Activity in Cell Culture Models

Helenalin displays significant anti-cancer activity across various cancer cell lines in laboratory settings. wikipedia.orgnih.govresearchgate.net Its mechanisms include triggering programmed cell death, halting cell proliferation, and disrupting the cell division cycle.

A primary mechanism behind helenalin's antineoplastic effect is its capacity to induce apoptosis, or programmed cell death. In human prostate cancer cell lines, such as DU145 and PC-3, helenalin treatment significantly promoted apoptosis. nih.govnih.gov This effect was found to be dependent on the generation of intracellular reactive oxygen species (ROS), as the pro-apoptotic activity of helenalin was markedly reduced in the presence of an ROS inhibitor. nih.govnih.gov

Helenalin has also been observed to trigger the mitochondrial pathway of apoptosis. nih.gov In rhabdomyosarcoma (RMS) cells, treatment led to an increase in ROS levels and a corresponding decrease in the mitochondrial membrane potential, key events that initiate apoptosis. mdpi.comnih.gov

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| DU145 & PC-3 | Prostate Cancer | Promotes apoptosis mediated by reactive oxygen species (ROS). | nih.govnih.gov |

| Activated CD4+ T cells | T-cell leukemia model | Induces apoptosis via the mitochondrial pathway, linked to ROS production. | nih.gov |

| RD & RH30 | Rhabdomyosarcoma | Triggers apoptosis by increasing ROS levels and decreasing mitochondrial membrane potential. | mdpi.comnih.gov |

Helenalin is a potent inhibitor of cancer cell growth, with its effects being dependent on both the concentration and the duration of exposure. nih.govwaocp.org In studies using the T47D breast cancer cell line, helenalin significantly curbed cell proliferation. nih.govwaocp.orgwaocp.org The concentration required to inhibit growth by 50% (IC50) was observed to decrease with longer exposure times, from 4.69 µM at 24 hours to 2.23 µM at 72 hours. nih.gov

Similar dose-dependent inhibition of cell viability has been documented in prostate cancer cells (DU145 and PC-3) and rhabdomyosarcoma cells (RD). nih.govnih.gov For RD cells, the IC50 value dropped from 5.26 µM at 24 hours to 3.47 µM at 72 hours. nih.gov Part of this anti-proliferative activity may be linked to helenalin's ability to inhibit telomerase, an enzyme crucial for the immortal phenotype of many cancer cells, by suppressing the expression of the human telomerase reverse transcriptase (hTERT) gene. nih.govwaocp.org

| Cell Line | Cancer Type | Time (hours) | IC50 (µM) | Reference |

|---|---|---|---|---|

| T47D | Breast Cancer | 24 | 4.69 | nih.gov |

| T47D | Breast Cancer | 48 | 3.67 | nih.gov |

| T47D | Breast Cancer | 72 | 2.23 | nih.gov |

| RD | Rhabdomyosarcoma | 24 | 5.26 | nih.gov |

| RD | Rhabdomyosarcoma | 72 | 3.47 | nih.gov |

Helenalin interferes with the orderly progression of the cell cycle, a fundamental process for cell division and tumor expansion. The specific effect can vary depending on the cell type. In prostate cancer cells, helenalin treatment leads to cell cycle arrest in the G0/G1 phase, which prevents the cells from initiating DNA replication and committing to division. nih.govnih.gov This G0/G1 arrest was also found to be mediated by ROS. nih.gov

Antimicrobial Cellular Activities

The antimicrobial properties of helenalin esters, including helenalin methacrylate (B99206), have been investigated against various pathogenic microorganisms. These activities are primarily linked to the helenalin moiety of the molecule.

Extracts of Arnica montana, rich in helenalin and its esters, have demonstrated notable antibacterial effects in laboratory settings. Studies have shown these extracts inhibit the growth of several bacterial species, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Streptococcus pyogenes researchgate.netnih.gov. Helenalin itself has been shown in both in vitro and animal studies to reduce the growth of Staphylococcus aureus wikipedia.orgmdpi.comchemeurope.com. While one study focusing on oral pathogens found that an Arnica extract did not produce significant antimicrobial activity, it did observe a slight inhibition of cellular adherence for Streptococcus mutans and Streptococcus sobrinus nih.govresearchgate.net.

The antifungal potential of helenalin methacrylate has been demonstrated through studies on Arnica montana extracts. These extracts have shown efficacy against a range of opportunistic fungal pathogens from the Candida genus. Furthermore, an Arnica montana mother tincture preparation was effective against Malassezia furfur, a yeast commonly associated with skin conditions, producing an 11 mm zone of growth inhibition in an agar (B569324) diffusion assay homoeopathicjournal.com.

A study evaluating a glycolic extract of A. montana determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against several Candida species, highlighting its potent activity, particularly against C. tropicalis unip.br.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (% v/v) | Minimum Fungicidal Concentration (MFC) (% v/v) |

|---|---|---|

| Candida tropicalis | 10% | 80% |

| Candida krusei | 20% | 20% |

| Candida glabrata | 20% | 20% |

| Candida albicans | 40% | Not Specified |

| Candida parapsilosis | 40% | Not Specified |

Data derived from studies on Arnica montana glycolic extracts unip.br.

Antiparasitic Cellular Activities

This compound, as a prominent sesquiterpene lactone, displays significant activity against several protozoan parasites in cell-based assays.

Helenalin has demonstrated potent in vitro activity against trypanosomal parasites, which are responsible for diseases such as African sleeping sickness and Chagas disease wikipedia.orgchemeurope.com. In comparative studies, helenalin was the most active among several tested sesquiterpene lactones against both Trypanosoma brucei rhodesiense and Trypanosoma cruzi nih.govresearchgate.net. Research on the epimastigote (non-infective) stage of T. cruzi showed that helenalin was significantly more potent than the conventional trypanocidal drug, benznidazole (B1666585) conicet.gov.ar.

| Parasite Species | Parasite Stage | IC50 (µM) |

|---|---|---|

| Trypanosoma brucei rhodesiense | Trypomastigote | 0.051 |

| Trypanosoma cruzi | Trypomastigote | 0.695 |

| Trypanosoma cruzi | Epimastigote | 1.9 |

IC50 values for Helenalin nih.govresearchgate.netconicet.gov.ar.

In vitro studies have confirmed that helenalin possesses high activity against the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria wikipedia.orgchemeurope.com. The potency of helenalin was found to be comparable to that of artemisinin, a cornerstone of modern anti-malarial treatment nih.gov.

| Parasite Species | Compound | IC50 (µM) |

|---|---|---|

| Plasmodium falciparum | Helenalin | 0.23 - 7.41 |

Range of IC50 values for Helenalin against asexual blood forms of P. falciparum nih.gov.

Immunomodulatory Effects on Cell Subpopulations

This compound's immunomodulatory effects are primarily mediated by the helenalin component, which is a well-documented and selective inhibitor of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) nih.govnih.gov. It exerts this effect by directly targeting the p65 subunit of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes wikipedia.orgnih.gov. This inhibition is observed across various immune cell types, including T-cells, B-cells, and monocytes researchgate.netnih.gov.

In studies using activated human CD4+ T-cells, a critical subpopulation of lymphocytes in adaptive immunity, helenalin was found to suppress essential immune functions through multiple mechanisms. It induces apoptosis (programmed cell death) by triggering the mitochondrial pathway and also inhibits T-cell proliferation by inducing a G2/M phase cell cycle arrest nih.govresearchgate.net. Furthermore, helenalin exposure in TCD4+ cells leads to reduced production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation researchgate.net.

Structure Activity Relationship Sar Investigations

Elucidation of Essential Structural Moieties for Bioactivity

Helenalin's bioactivity is not attributed to a single feature but rather to the concerted action of multiple reactive centers within its sesquiterpene lactone framework. Two moieties, in particular, have been identified as critical for its biological effects: the α-methylene-γ-butyrolactone group and the cyclopentenone moiety. Both of these structures contain α,β-unsaturated carbonyl groups that act as electrophilic centers. nih.gov

These groups are known to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, through a process known as Michael-type addition. nih.govnih.govresearchgate.net This covalent bond formation can lead to the irreversible alkylation of key proteins, thereby modulating their function and triggering downstream biological responses. researchgate.net

The α-methylene-γ-butyrolactone moiety is widely considered the most significant structural feature for the bioactivity of helenalin (B1673037) and many other sesquiterpene lactones. researchgate.netnih.gov This group consists of a γ-lactone ring with an exocyclic double bond adjacent to the carbonyl group. This arrangement creates a potent Michael acceptor, which is a primary site for reaction with cellular thiols. researchgate.net

Studies have demonstrated that the presence of this group is essential for the compound's activity. Derivatives of helenalin that lack the α-methylene-γ-butyrolactone group have been shown to be 50 to 150 times less potent in terms of cytotoxicity. mdpi.com Research focused on the inhibition of the transcription factor NF-κB, a key mediator of inflammation, has further solidified the importance of this moiety. Simplified helenalin analogues that contain the α-methylene-γ-butyrolactone group but not the cyclopentenone moiety still retain significant inhibitory activity. In contrast, analogues lacking the lactone group are largely inactive. nih.gov Kinetic studies have revealed that the α-methylene-γ-butyrolactone group reacts irreversibly with biological thiols and contributes most significantly to the biological potency of helenalin analogues. nih.gov

In addition to the lactone ring, helenalin possesses a second electrophilic center: a cyclopentenone ring. nih.govnih.gov This five-membered ring also contains an α,β-unsaturated carbonyl system, providing another potential site for Michael-type addition reactions with nucleophilic residues on proteins. nih.govresearchgate.net

Table 1: Contribution of Michael Acceptors to NF-κB Inhibition This table illustrates the relative importance of the α-methylene-γ-butyrolactone and cyclopentenone moieties in helenalin analogues for inhibiting NF-κB activity. Data is based on studies of simplified analogues.

| Analogue Structure Contains: | Example Compounds | Concentration (µM) | Residual NF-κB Activity (%) | Conclusion on Moiety's Role |

| Both Moieties | Simplified Helenalin Analogues | 5 | ~14% (for Helenalin) | Synergistic or additive effect |

| Only α-Methylene-γ-Butyrolactone | Analogues 19, 20 | 100-250 | Significant Inhibition | Primary contributor to bioactivity |

| Only Cyclopentenone | Analogues 11, 12 | 100 | 69-85% | Modest contribution to bioactivity |

| Neither Moiety (Fully Reduced) | N/A | High | Inactive | Both groups are essential for potency |

| Data derived from research on simplified helenalin analogues targeting NF-κB p65. nih.gov |

Influence of Ester Substituents on Bioactivity Profiles

The core structure of helenalin can be modified by the presence of ester groups, typically at the C-6 hydroxyl position. These ester substituents, derived from various carboxylic acids, play a significant role in modulating the bioactivity of the parent molecule. nih.govnih.gov The nature of the ester can influence factors such as solubility, cell permeability, and the specific interactions with target proteins, leading to a diverse range of pharmacological profiles among different helenalin derivatives. researchgate.net

A variety of helenalin esters are found in nature, including those formed with acetic, isobutyric, methacrylic, methylbutyric, and tiglic acids. nih.govmdpi.com Comparative studies have revealed significant differences in the bioactivity of these derivatives.

In some assays, the unesterified parent compound, helenalin, demonstrates the highest potency. For instance, helenalin was found to be significantly more cytotoxic than its ester derivatives. mdpi.com Similarly, in studies on the inhibition of transcription factor NF-κB, helenalin was a more potent inhibitor than derivatives such as 11α,13-dihydrohelenalin. nih.gov

However, esterification can also confer advantages or alter the specificity of the compound's action. For example, while esterification of the C-6 hydroxyl group can reduce general anti-inflammatory activity in some models, helenalin acetate (B1210297) has been shown to be a stronger inhibitor of the transcription factor C/EBPβ than NF-κB, indicating a shift in target preference. nih.gov An Arnica tincture predominantly containing helenalin esters was found to be more active in several anti-inflammatory models than a tincture rich in dihydrohelenalin esters. researchgate.net This highlights that the specific ester group, in combination with the core helenalin structure, fine-tunes the biological activity profile.

Table 2: Comparative Bioactivity of Helenalin and Its Derivatives This table provides a qualitative comparison of the biological activities of helenalin and some of its common ester derivatives based on published findings.

| Compound | Key Structural Feature | Reported Bioactivity Profile |

| Helenalin | Unesterified Parent Compound | High cytotoxicity; potent inhibitor of NF-κB. mdpi.comnih.gov |

| Helenalin Methacrylate (B99206) | α,β-Unsaturated Ester | Potentially enhanced anti-inflammatory activity compared to saturated esters. researchgate.net |

| Helenalin Acetate | Saturated Ester | Stronger inhibitor of C/EBPβ than NF-κB; may have reduced general anti-inflammatory activity compared to helenalin. nih.gov |

| Helenalin Isobutyrate | Saturated Ester | One of the common natural esters of helenalin. nih.gov |

| 11α,13-Dihydrohelenalin Esters | Saturated Lactone Ring | Generally show lower anti-inflammatory potency than corresponding helenalin esters. researchgate.netnih.gov |

Computational Approaches for SAR Elucidation

Modern drug discovery and SAR analysis increasingly rely on computational methods to predict and explain the biological activity of chemical compounds. These in silico techniques offer a cost-effective and time-efficient way to screen molecules, rationalize their mechanisms of action, and guide the synthesis of more potent and selective analogues. mdpi.comnih.gov

For molecules like helenalin methacrylate, computational approaches can be used to model interactions with protein targets. Methods such as molecular docking can simulate the binding of the compound into the active site of an enzyme or receptor, predicting binding affinity and identifying key intermolecular interactions. scienceopen.com

More advanced techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models based on a series of related compounds. mdpi.com These models can correlate the 3D structural and electronic properties of the molecules with their observed biological activities.

A specific computational study on helenalin and its derivatives involved an extensive conformational and electronic analysis to evaluate the reactivity of its different Michael acceptor sites. nih.gov Such studies help to confirm experimental findings, showing that the γ-lactone and cyclopentenone groups are the primary biologically active sites, and can rationalize the differential reactivity of various substituents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For sesquiterpene lactones like this compound, QSAR studies can help predict their activity and guide the design of new, more potent derivatives.

While specific QSAR models exclusively for this compound are not extensively detailed in the available literature, the principles of QSAR are broadly applicable. Such models for this class of compounds would typically involve the following steps:

Data Set Compilation : A series of helenalin derivatives with known biological activities (e.g., anti-inflammatory or cytotoxic effects) would be compiled.

Descriptor Calculation : Various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development : Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

For helenalin and its esters, key structural features that would be important in a QSAR model include the α,β-unsaturated γ-lactone and the cyclopentenone ring, as these are known to be the primary sites for biological activity. The nature of the ester group, such as the methacrylate group in this compound, would also be a critical variable in the model, influencing properties like lipophilicity and steric hindrance, which in turn affect bioavailability and interaction with target molecules.

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of helenalin derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

| Helenalin | 262.30 | 1.88 | 3.5 | 0.5 |

| This compound | 330.38 | 2.95 | 4.2 | 0.8 |

| Helenalin acetate | 304.34 | 2.31 | 3.8 | 0.6 |

| Dihydrohelenalin | 264.32 | 1.90 | 3.2 | 5.2 |

Note: The data in this table is illustrative and intended to demonstrate the types of parameters used in QSAR modeling.

Conformational Analysis and Electronic Studies of Active Sites

The biological activity of helenalin and its derivatives, such as this compound, is primarily attributed to their ability to act as Michael acceptors. This reactivity is centered on specific electrophilic sites within the molecule that can react with nucleophilic residues, such as the sulfhydryl groups of cysteine in proteins.

An extensive conformational and electronic study of helenalin and related compounds has identified two primary biologically active sites:

The α,β-unsaturated γ-lactone ring : The exocyclic α-methylene group attached to the γ-lactone is a key Michael acceptor.

The cyclopentenone ring : The double bond within the cyclopentenone ring also functions as a Michael acceptor. nih.gov

The ester substituent at the C6 position, which is a methacrylate group in the case of this compound, can modulate this reactivity. While the tiglic and angelic acid esters (isomers of the acid moiety in this compound) show different behaviors as Michael acceptors, the primary reactivity is associated with the lactone and cyclopentenone systems. nih.gov

The table below summarizes the key active sites in the helenalin scaffold.

| Active Site | Functional Group | Role in Biological Activity |

| Site 1 | α,β-Unsaturated γ-lactone | Primary Michael acceptor |

| Site 2 | Cyclopentenone ring | Secondary Michael acceptor |

The cytoprotective effect of helenalin and other sesquiterpene lactones is understood to be mediated through a Michael reaction between these active sites and sulfhydryl-containing peptides. nih.gov This covalent modification of proteins is a key mechanism underlying the various biological effects observed for this class of compounds.

Computational and Theoretical Modeling

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as helenalin (B1673037) methacrylate (B99206), might interact with a protein target.

While direct computational studies on helenalin methacrylate are not extensively documented, research on its core structure, helenalin, and related sesquiterpene lactones provides a framework for predicting its potential protein targets. The biological activity of helenalin and its derivatives is often attributed to their interaction with specific proteins. For instance, studies have identified transcription factors like CCAAT box/enhancer-binding protein β (C/EBPβ) and proteins involved in cancer progression, such as DNA methyltransferase 1 (DNMT1), as potential targets. nih.govresearchgate.net

Computational modeling for this compound would involve docking its 3D structure into the binding sites of known protein targets of similar compounds. This process helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, a study on dihydrohelenalin, a derivative of helenalin, used molecular docking to analyze its interaction with DNMT1, a target in oral cancer. researchgate.net Similarly, helenalin acetate (B1210297) has been shown to bind to the N-terminal domain of C/EBPβ. nih.gov These studies suggest that the helenalin core of this compound is crucial for its binding capabilities.

Table 1: Potential Protein Targets for this compound Based on Analogue Studies

| Target Protein | Role | PDB ID (Example) | Reference Compound |

|---|---|---|---|

| C/EBPβ | Transcription factor involved in inflammation and cancer | N/A | Helenalin Acetate nih.gov |

| DNMT1 | DNA methyltransferase, target in oral cancer | 4WXX | Dihydrohelenalin researchgate.net |

| NF-κB | Transcription factor in inflammatory processes | 1CM8 | Helenalin nih.govresearchgate.net |

| mTOR | Kinase involved in cell growth and proliferation | 4DRH | General Anticancer Phytochemicals nih.gov |

This table is interactive. Click on the headers to sort.

A central goal of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand and its target protein. researchgate.net This is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. Various scoring functions and computational methods, including machine learning models and graph neural networks, are employed to predict these affinities with increasing accuracy. nih.govchemrxiv.orgarxiv.org

For this compound, predicting the binding affinity would involve docking it against a panel of potential protein targets. The resulting binding energies would rank the most likely biological targets. For example, a computational study on dihydrohelenalin predicted its binding affinity with the DNMT1 protein, suggesting its potential as an inhibitor. researchgate.net The mode of action is elucidated by analyzing the specific amino acid residues in the protein's active site that interact with the ligand. This information is critical for understanding how the compound might exert its biological effect, for instance, by inhibiting an enzyme's catalytic activity. nih.gov

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information on the dynamic behavior and conformational flexibility of molecules like this compound in a simulated biological environment, such as in water. mdpi.commdpi.com

MD simulations can reveal how this compound behaves in an aqueous solution. Studies on polymers containing methacrylate, such as poly(2-hydroxyethyl methacrylate) (PHEMA), have shown that the methacrylate side chains are relatively rigid and stable. mdpi.com The water concentration in the environment significantly impacts the dynamic behavior of these molecules. mdpi.com For this compound, simulations would track its trajectory and changes in conformation, providing insights into its stability and how it might orient itself when approaching a protein target. The flexibility of the molecule, particularly the rotational freedom around the ester linkage between the helenalin and methacrylate moieties, would be a key aspect to analyze. This conformational flexibility can be crucial for adopting the correct orientation to fit within a protein's binding pocket. nih.gov

Quantum Chemical Calculations of Reactivity

Quantum chemistry (QC) calculations apply the principles of quantum mechanics to study chemical phenomena. mdpi.com These methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. scienceopen.commdpi.com

Quantum chemical calculations can provide a detailed picture of the electronic structure of this compound. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. scienceopen.comscienceopen.com This analysis is crucial for identifying the reactive centers of the molecule.

For this compound, the α,β-unsaturated carbonyl groups present in the helenalin core and the double bond in the methacrylate group are expected to be key reactive sites. DFT calculations can quantify properties like electrostatic potential and frontier molecular orbital energies (HOMO and LUMO) to predict where the molecule is most likely to undergo a chemical reaction, such as a nucleophilic attack. Such calculations have been successfully used to understand the reactivity and polymerization kinetics of various methacrylate monomers. mdpi.comdoi.org This information helps in understanding the molecule's mechanism of action at a fundamental electronic level.

Table 2: Key Reactive Centers in this compound for Quantum Chemical Analysis

| Functional Group | Moiety | Predicted Reactivity |

|---|---|---|

| α,β-Unsaturated Carbonyl (Cyclopentenone) | Helenalin | Susceptible to Michael addition |

| α,β-Unsaturated γ-Lactone | Helenalin | Susceptible to Michael addition |

| Carbon-Carbon Double Bond | Methacrylate | Site for polymerization and addition reactions |

This table is interactive. Click on the headers to sort.

Elucidation of Reaction Mechanisms (e.g., Michael Addition)

Computational and theoretical modeling are pivotal in elucidating the reaction mechanisms of bioactive compounds like helenalin and its derivatives. The biological activity of this compound is largely attributed to its reactive chemical structures, which can be understood through mechanistic studies. The primary mechanism of action for helenalin and related sesquiterpene lactones is the Michael addition, a nucleophilic addition reaction. nih.gov

Helenalin possesses two reactive electrophilic centers, known as Michael acceptors: an α,β-unsaturated carbonyl group within a cyclopentenone ring and an α-methylene-γ-lactone moiety. nih.gov These sites readily react with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues found in various proteins and peptides. wikipedia.orgmdpi.com

Mechanism of Michael Addition:

The reaction involves the addition of a nucleophile (such as a deprotonated thiol group, -S⁻) to the β-carbon of the α,β-unsaturated carbonyl system. This process forms a stable covalent bond, leading to the alkylation and often the inactivation of the target protein. nih.govmdpi.com Computational modeling can be employed to:

Calculate Electron Density: Determine the electrophilicity of the α- and β-carbons in the Michael acceptor sites, predicting their reactivity.

Model Reaction Pathways: Simulate the reaction trajectory between this compound and a target nucleophile (e.g., the thiol group of cysteine or glutathione) to determine the activation energy and transition state structures.

Predict Reactivity: Theoretical calculations can help predict which of the two Michael acceptor sites on the helenalin scaffold is more reactive or more likely to engage with specific biological targets under different conditions.

A key target that is inhibited by this mechanism is the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov Helenalin has been shown to directly alkylate the p65 subunit of NF-κB via Michael addition, specifically targeting the Cys38 residue. wikipedia.org This covalent modification prevents NF-κB from binding to DNA, thereby inhibiting the transcription of pro-inflammatory genes. nih.gov Similarly, helenalin can inhibit the activity of human telomerase by reacting with cysteine residues within the enzyme. wikipedia.org

The formation of conjugates with the endogenous antioxidant glutathione (B108866) (GSH) is another significant consequence of this reactivity, which is a major route of metabolism and detoxification for these compounds. mdpi.comnih.gov

Systems Biology and Network Pharmacology Applications for Multitarget Analysis

The polypharmacological nature of complex natural products like this compound—meaning they interact with multiple targets—makes them ideal candidates for analysis using systems biology and network pharmacology. These computational approaches move beyond the "one-drug, one-target" paradigm to provide a holistic view of a compound's biological effects at a systems level. researchgate.netresearchgate.net

Network pharmacology integrates data from genomics, proteomics, and bioinformatics to construct and analyze interaction networks. mdpi.comdntb.gov.ua For a compound like this compound, the workflow typically involves:

Target Prediction: Identifying potential protein targets of the compound using computational methods like molecular docking or searching databases based on structural similarity.

Network Construction: Building networks that connect the predicted drug targets with known disease-associated genes and pathways. These can be represented as "compound-target" or "target-pathway" networks.

Pathway and Function Enrichment Analysis: Using bioinformatics tools to determine which signaling pathways and biological processes are significantly modulated by the compound's targets.

Studies on anti-inflammatory natural products, including sesquiterpene lactones, have consistently identified several key signaling pathways that are modulated. researchgate.netmdpi.comdntb.gov.ua Network pharmacology analyses reveal that these compounds often achieve their therapeutic effects by targeting central regulatory hubs that integrate inflammatory and cellular stress responses. researchgate.netresearchgate.net

For instance, network pharmacology studies on various anti-inflammatory plant metabolites frequently highlight the modulation of the following pathways:

NF-κB Signaling Pathway: A master regulator of inflammation. mdpi.commdpi.com

MAPK Signaling Pathway: Involved in cellular stress responses, proliferation, and apoptosis. researchgate.netdntb.gov.ua

PI3K/Akt Signaling Pathway: Crucial for cell survival, growth, and proliferation. dntb.gov.uanih.govmdpi.com

JAK/STAT Signaling Pathway: Plays a key role in cytokine signaling. mdpi.com

By analyzing these complex interactions, network pharmacology can help to explain the multifaceted anti-inflammatory and antitumor effects observed for helenalin and its derivatives. nih.govnih.gov This approach provides a powerful framework for understanding the mechanisms of action of natural products and for discovering new therapeutic applications. mdpi.comdntb.gov.ua

The table below summarizes key pathways and protein targets commonly identified in network pharmacology analyses of anti-inflammatory compounds similar in function to this compound.

| Pathway Category | Key Signaling Pathway | Representative Protein Targets |

| Inflammation | NF-κB Signaling Pathway | RELA (p65), NFKB1, IKBKB |

| Cell Proliferation & Survival | PI3K/Akt Signaling Pathway | AKT1, PIK3CA, MTOR |

| Stress Response | MAPK Signaling Pathway | MAPK1, MAPK8, MAPK14 |

| Inflammation & Immunity | TNF Signaling Pathway | TNF, TNFRSF1A |

| Immune Response | JAK/STAT Signaling Pathway | JAK2, STAT3 |

Methodological Advancements and Research Tools

Advanced Analytical Method Development for Helenalin (B1673037) Methacrylate (B99206) and its Analogues

The precise analysis of helenalin methacrylate, often found within complex mixtures of structurally similar sesquiterpene lactones in plant extracts like Arnica montana, necessitates the use of advanced and highly sensitive analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Liquid Chromatography (RPLC) are indispensable tools for the separation of this compound from its related esters and other phytochemicals. An analytical RPLC method has been successfully developed for the quantitative analysis of sesquiterpene lactones in Arnica montana, including various helenalin and dihydrohelenalin esters. researchgate.net These chromatographic methods are essential for resolving complex mixtures, which is a critical first step before identification and quantification. researchgate.net The separation is typically achieved on columns such as a C18 stationary phase, with a mobile phase gradient, for instance, a mixture of formic acid in water and acetonitrile. researchgate.net The flexibility and efficiency of HPLC make it one of the most useful methods for achieving enantiomeric resolution and separating diastereomers. nih.govcsfarmacie.czresearchgate.net

Mass spectrometry (MS), particularly when coupled with liquid chromatography and electrospray ionization (LC-ESI-MS), is a powerful technique for the structural elucidation and sensitive detection of this compound. Tandem mass spectrometry (LC-ESI-MS-MS) has been effectively used to distinguish between the isomeric forms of helenalin and dihydrohelenalin esters, which can be challenging to separate chromatographically. researchgate.net

For quantitative analysis, specific and highly sensitive MS scan modes are employed:

Selected Ion Monitoring (SIM) : This method focuses the mass spectrometer on monitoring specific ions of interest, increasing sensitivity. For example, in the analysis of helenalin esters, SIM can be set to monitor the [M+H]⁺ ion. researchgate.net

Selected Reaction Monitoring (SRM) : SRM offers even greater specificity and is highly effective for precise quantification. researchgate.netnih.gov In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented through collision-induced dissociation, and a specific product ion (a characteristic fragment) is monitored. nih.gov This technique has been successfully applied to quantify helenalin esters by monitoring specific fragmentation patterns, providing superior results compared to SIM alone. researchgate.net

These MS-based methods allow for the identification of compounds based on the accurate mass of their pseudomolecular ions and their fragmentation data. phcog.com

Table 1: Mass Spectrometry Techniques for Helenalin Analogue Analysis

| Technique | Application | Key Advantage |

|---|---|---|

| LC-ESI-MS-MS | Distinguishing between isomeric helenalin and dihydrohelenalin esters. researchgate.net | Provides structural information through fragmentation patterns. |

| Selected Ion Monitoring (SIM) | Quantification by monitoring the parent molecular ion ([M+H]⁺). researchgate.net | Increased sensitivity over full-scan mode. |

| Selected Reaction Monitoring (SRM) | Highly specific quantification by monitoring a specific parent-to-daughter ion transition. researchgate.net | Excellent specificity and accuracy for quantification in complex matrices. researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), serves as a powerful method for both the structural identification and direct quantification of this compound in mixtures, without the need for identical reference standards. nih.govresearchgate.net This technique has been used to quantitatively analyze the principal components in crude lactone fractions from Arnica montana, including the methacryloyl esters of helenalin (HM) and 11α,13-dihydrohelenalin (DHM). nih.gov

The method allows for the determination of the total quantity of sesquiterpene lactones as well as the separate quantities of helenalin-type and 11α,13-dihydrohelenalin-type esters. nih.gov Quantification is achieved by comparing the signal intensities of specific protons of the target compounds with those of an internal reference standard. researchgate.net While ¹H NMR is effective, more complex 2D NMR techniques can provide deeper structural information and help overcome challenges like signal overlap in complex spectra, ensuring precise quantification of specific functional groups like methacrylates. nih.gov

In Vitro and Ex Vivo Research Models for Mechanistic Studies

To understand the biological mechanisms of this compound, researchers are moving beyond simple biochemical assays to more complex and physiologically relevant model systems.

The limitations of traditional two-dimensional (2D) cell monolayers have spurred the development of advanced three-dimensional (3D) cell culture systems that better replicate the complex microenvironment of native human tissues. These systems are critical for conducting specific biological assays to determine the efficacy and mechanism of action of compounds like this compound.

Advanced models include:

Spheroids and Organoids : These 3D cell aggregates mimic the cell-cell and cell-matrix interactions found in vivo. They provide a more physiologically relevant context for assessing a compound's activity.

High-Throughput Screening (HTS) Systems : To efficiently test large numbers of conditions, HTS platforms have been developed for both 2D and 3D cultures. nih.govmdpi.com These systems often use multi-well microplates (96- to 1536-well formats) and automated liquid handling to enable the screening of compound libraries and various concentrations. mdpi.com

Live-Cell Analysis : Systems like the Incucyte® Live-Cell Analysis System allow for real-time, quantitative measurement of cellular behavior (e.g., proliferation, cytotoxicity, apoptosis) directly inside an incubator. sartorius.com This provides dynamic insights into how cells respond to a compound like this compound over time.

These advanced cell-based assays facilitate the generation of complex and biologically relevant data on a compound's biochemical mechanisms and potential off-target interactions.

Ex vivo models, which utilize tissues or cells taken directly from an organism and studied in a laboratory setting, provide a crucial link between in vitro assays and whole-organism studies. These models are particularly valuable for analyzing the metabolic fate, interaction, and distribution of compounds like this compound.

A primary example is the use of liver microsomes from various species (e.g., human, rat, pig). nih.gov These preparations contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s (CYPs). By incubating this compound with liver microsomes, researchers can:

Identify Metabolic Pathways : Determine the primary phase I (e.g., oxidation, hydroxylation) and phase II (e.g., conjugation with glutathione) metabolic pathways.

Characterize Metabolites : Use techniques like UHPLC-MS to identify the structure of metabolites formed. For related sesquiterpene lactones, metabolic pathways have been shown to include GSH conjugation and the formation of various hydroxylated metabolites. nih.gov

Assess Species Differences : Compare metabolic profiles across species to predict human metabolism more accurately. nih.gov

Table 2: Research Models for Mechanistic Studies

| Model Type | Specific Example | Purpose for this compound Research |

|---|---|---|

| In Vitro | 3D Spheroid/Organoid Cultures | Assess biological activity (e.g., cytotoxicity, anti-inflammatory effects) in a physiologically relevant microenvironment. |

| In Vitro | High-Throughput Cell-Based Assays | Screen for biological activity across multiple cell lines and concentrations efficiently. nih.govmdpi.com |

| Ex Vivo | Liver Microsomes (Human, Rat, etc.) | Analyze metabolic pathways, identify metabolites, and study compound interactions with drug-metabolizing enzymes. nih.gov |

Future Directions in Helenalin Methacrylate Research

Rational Design of Enhanced Bioactive Analogues with Tuned Reactivity

A primary avenue for future research lies in the rational design of novel analogues of helenalin (B1673037) methacrylate (B99206) with tailored biological activity and reactivity. The bioactivity of helenalin and its derivatives is largely attributed to the presence of two reactive Michael acceptors: an α-methylene-γ-butyrolactone and a cyclopentenone ring. nih.govnih.govwikipedia.org These structures can form covalent bonds with nucleophilic residues, such as cysteine, in proteins, thereby modulating their function. wikipedia.org However, this reactivity can also lead to non-specific binding and potential toxicity. nih.gov

Future research will likely focus on modifying these reactive moieties to fine-tune the compound's electrophilicity. By synthesizing a library of helenalin methacrylate analogues with varied substituents on the lactone and cyclopentenone rings, it may be possible to achieve a more selective interaction with specific protein targets. nih.gov For instance, the introduction of different ester groups at the 6-hydroxy position has been shown to influence the anti-inflammatory activity of helenalin derivatives. thieme-connect.com A systematic exploration of various ester functionalities on the methacrylate backbone could yield analogues with improved therapeutic indices.